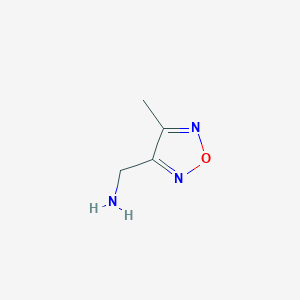

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-methyl-1,2,5-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3-4(2-5)7-8-6-3/h2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTPXKSUWIQBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321392-83-0 | |

| Record name | (4-methyl-1,2,5-oxadiazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Advanced Analytical and Spectroscopic Characterization Techniques in Oxadiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic framework.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted spectrum for this compound would feature three distinct signals corresponding to the three unique proton environments: the methyl (CH₃) group, the methylene (B1212753) (CH₂) group, and the primary amine (NH₂) group.

Methyl Protons (CH₃): A singlet is expected for the three protons of the methyl group attached to the C4 position of the oxadiazole ring. Its chemical shift would likely appear in the range of 2.2–2.6 ppm.

Methylene Protons (CH₂): A singlet corresponding to the two protons of the methylene bridge between the oxadiazole ring and the amine group. Due to the electron-withdrawing nature of the adjacent heterocyclic ring, this signal is expected to be downfield, likely in the 3.8–4.2 ppm region. For a similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the methylene proton signal appears at 4.05 δ. researchgate.net

Amine Protons (NH₂): A broad singlet is anticipated for the two amine protons. The chemical shift of this signal is highly variable and depends on factors like solvent and concentration, but it typically appears in a broad range, often between 1.5 and 3.5 ppm.

Since there are no protons on adjacent carbons, no spin-spin coupling is expected, resulting in three singlet signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | 2.2 - 2.6 | Singlet (s) | 3H |

| -CH₂- | 3.8 - 4.2 | Singlet (s) | 2H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, with a molecular formula of C₄H₇N₃O, four distinct carbon signals are expected.

Methyl Carbon (-CH₃): This signal would appear in the upfield region of the spectrum, typically around 10–15 ppm.

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group would be shifted downfield due to the influence of both the oxadiazole ring and the nitrogen atom, likely appearing in the range of 35–45 ppm.

Oxadiazole Ring Carbons (C3 and C4): The two carbons within the 1,2,5-oxadiazole ring are in highly deshielded environments and are expected to resonate far downfield. Based on data for similar 1,2,5-oxadiazole structures, which show ring carbon signals around 144.5 ppm and 153.1 ppm, these carbons are predicted to appear in the 140–160 ppm range. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ | 10 - 15 |

| -C H₂-NH₂ | 35 - 45 |

| C3 or C4 (Oxadiazole Ring) | 140 - 160 |

While 1D NMR spectra suggest the presence of specific functional groups, 2D NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. youtube.comoxinst.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. In the case of this compound, no cross-peaks would be expected in the COSY spectrum, as the methyl, methylene, and amine protons are all isolated spin systems with no adjacent protons to couple with. This lack of correlation confirms their structural isolation.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). For the target molecule, this would show:

A cross-peak connecting the methyl proton signal (~2.4 ppm) to the methyl carbon signal (~12 ppm).

A cross-peak connecting the methylene proton signal (~4.0 ppm) to the methylene carbon signal (~40 ppm). This experiment definitively links the proton signals to their respective carbon atoms.

Correlations from the methyl protons (H on -CH₃) to both oxadiazole ring carbons (C3 and C4 ).

Correlations from the methylene protons (H on -CH₂) to both oxadiazole ring carbons (C3 and C4 ). These long-range correlations would unambiguously establish the attachment points of the methyl and methanamine groups to the oxadiazole ring, completing the structural elucidation.

Mass Spectrometry (MS) for Molecular Composition Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high precision, allowing for the determination of its elemental formula. mdpi.com The molecular formula for this compound is C₄H₇N₃O. In positive-ion mode, the molecule would typically be observed as the protonated species, [M+H]⁺.

Molecular Formula: C₄H₇N₃O

Monoisotopic Mass: 113.05891 g/mol

Predicted [M+H]⁺ ion: C₄H₈N₃O⁺

Calculated Exact Mass of [M+H]⁺: 114.06619 m/z

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

Table 3: HRMS Data for this compound

| Ion Formula | Ion Type | Calculated m/z |

|---|

The choice of ionization method significantly impacts the resulting mass spectrum.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation. Given the presence of a basic primary amine group, this compound is expected to ionize efficiently in positive-ion ESI mode to produce a strong signal for the protonated molecule [M+H]⁺ at m/z 114.07. nih.govrsc.org This makes ESI-MS an excellent method for confirming the molecular weight of the compound.

Electron Ionization (EI): EI is a high-energy, "hard" ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation. While the molecular ion (M⁺·) at m/z 113 would be expected, its intensity may be low. The fragmentation of oxadiazole derivatives often involves the characteristic cleavage of the heterocyclic ring. nih.govresearchgate.net Potential fragmentation pathways for this compound under EI could include:

Loss of the amino group (-NH₂) to give a fragment at m/z 97.

Cleavage of the C-C bond between the ring and the methylene group, resulting in a CH₂NH₂⁺ fragment (m/z 30).

Rupture of the N-O and C-C bonds in the oxadiazole ring, a common pathway for this heterocyclic system. nih.govscielo.br

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine |

Interpretation of Fragmentation Patterns for Structural Information

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is unique to the compound's structure and serves as a molecular fingerprint.

For this compound (Molecular Weight: 113.12 g/mol ), the fragmentation process is expected to involve the cleavage of the weakest bonds and the formation of stable ions. chemguide.co.uk The analysis of fragmentation patterns for 1,2,5-oxadiazole derivatives often reveals characteristic cleavages of the heterocyclic ring and its substituents. scielo.brresearchgate.net Key fragmentation pathways anticipated for this molecule include:

Alpha-Cleavage: A common fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of the aminomethyl radical (•CH₂NH₂) or the formation of an iminium ion.

Ring Cleavage: The 1,2,5-oxadiazole ring can undergo fragmentation through various pathways, including the loss of small neutral molecules like nitric oxide (NO) or cleavage into nitrile-containing fragments. Studies on other oxadiazole isomers, such as 1,2,4-oxadiazoles, have shown that heterocyclic cleavage is a main fragmentation process. researchgate.net

Loss of Methyl Group: Cleavage of the bond between the methyl group and the oxadiazole ring would result in a fragment ion with a loss of 15 Da (•CH₃).

Loss of Aminomethyl Group: The entire aminomethyl side chain can be cleaved, leading to a stable oxadiazole cation.

A hypothetical fragmentation pattern can provide valuable insights for identifying the compound in a complex mixture.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 113 | [C₄H₇N₃O]⁺ | - | Molecular Ion (M⁺) |

| 98 | [C₃H₄N₃O]⁺ | •CH₃ | Loss of the methyl group from the ring |

| 83 | [C₄H₅N₂O]⁺ | •NH₂ | Loss of an amino radical from the side chain |

| 82 | [C₃H₂N₂O]⁺ | •CH₂NH₂ | Cleavage of the aminomethyl side chain |

These predicted fragments help in the structural confirmation by matching experimental mass spectra with theoretically derived patterns. The use of high-resolution mass spectrometry (HRMS) can further confirm the elemental composition of each fragment, adding another layer of certainty to the structural assignment. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are indispensable for identifying functional groups and gaining insights into molecular conformation, as different bonds vibrate at characteristic frequencies.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly sensitive to polar bonds and provides a distinct spectrum for functional group identification. nahrainuniv.edu.iq The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amine, methyl, and oxadiazole ring components. nih.govdocumentsdelivered.com

Analysis of related structures provides a basis for assigning these bands. For instance, various 1,2,5-oxadiazole derivatives show characteristic bands for the C=N and N-O bonds within the ring. mdpi.commdpi.com Similarly, the primary amine group gives rise to distinct N-H stretching and bending vibrations. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |

| Methyl/Methylene (C-H) | C-H Stretch | 2960 - 2850 | Medium-Weak |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Oxadiazole Ring | C=N Stretch | 1640 - 1580 | Medium-Strong |

| Oxadiazole Ring | Ring Stretch (N-O, C-N) | 1470 - 1350 | Strong |

| Methylene (CH₂) | CH₂ Bend (scissoring) | ~1465 | Medium |

| Methyl (CH₃) | C-H Bend (asymmetric & symmetric) | 1450 & 1375 | Medium |

The presence of a doublet in the 3400-3250 cm⁻¹ region is a strong indicator of the primary amine group. The bands in the 1640-1350 cm⁻¹ range are characteristic of the 1,2,5-oxadiazole heterocycle. mdpi.comfrontiersin.org

Raman Spectroscopy Applications in Oxadiazole Systems

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. nahrainuniv.edu.iq This makes it particularly effective for analyzing symmetric vibrations and non-polar bonds, which may be weak or absent in an IR spectrum.

In the context of oxadiazole systems, Raman spectroscopy can be used for:

Structural Confirmation: Identifying symmetric vibrational modes of the oxadiazole ring, such as the symmetric "breathing" mode, which provides complementary information to IR data.

Surface and Interaction Studies: Raman spectroscopy is a powerful tool for studying the adsorption and orientation of molecules on surfaces. For example, it has been used to investigate the inhibitive properties of oxadiazole derivatives on metal surfaces by analyzing their interaction and adsorption behavior. mdpi.comsemanticscholar.org

Analysis in Aqueous Media: Water is a weak Raman scatterer, making Raman spectroscopy well-suited for analyzing samples in aqueous solutions, which can be challenging for IR spectroscopy due to the strong absorption of water.

Table 3: Comparison of IR and Raman Spectroscopy for Analyzing this compound

| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |

|---|---|---|

| Principle | Absorption of IR radiation | Inelastic scattering of light |

| Strong Signals | Polar bonds (N-H, C=O, N-O) | Non-polar, symmetric bonds (C-C, C=C, symmetric ring modes) |

| Key Information | Identification of polar functional groups (amine, oxadiazole N-O) | Characterization of the carbon skeleton and symmetric ring vibrations |

| Sample State | Solid, liquid, gas (water is a strong interferent) | Solid, liquid, gas (well-suited for aqueous solutions) |

| Application | Routine functional group analysis | Structural detail, analysis of symmetric structures, surface studies |

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound, enabling a confident structural assignment.

Chromatographic Methods for Purity Assessment, Isolation, and Quantification

Chromatographic techniques are essential for separating components of a mixture, allowing for the isolation, quantification, and purity assessment of a target compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods in pharmaceutical and chemical analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds. biomedres.us For purity profiling of this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar.

A typical HPLC method involves injecting the sample onto the column and eluting it with a mobile phase. The components separate based on their affinity for the stationary phase. A detector, commonly a UV-Vis detector, measures the concentration of each component as it elutes, producing a chromatogram. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a measure of its purity. Method development for oxadiazole derivatives often utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govthieme-connect.com

Table 4: Hypothetical RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | Diode-Array Detector (DAD) or UV Detector at a specific wavelength (e.g., 235 nm) |

| Injection Volume | 10 µL |

This method would allow for the separation of the target compound from any starting materials, by-products, or degradation products, enabling accurate purity determination.

Table 5: Example of a Purity Profile from HPLC Analysis

| Peak No. | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 2.1 | 0.25 | Impurity A (e.g., starting material) |

| 2 | 3.4 | 99.50 | This compound |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is ideal for the analysis of volatile and thermally stable compounds. florajournal.com Primary amines like this compound can exhibit poor peak shape (tailing) in GC due to their polarity and interaction with the stationary phase.

To overcome this, derivatization is often employed. The amine group can be converted into a less polar, more volatile derivative, such as a silyl (B83357) (e.g., with BSTFA) or an acyl (e.g., with trifluoroacetic anhydride) derivative. This process improves chromatographic behavior and thermal stability.

Once separated by the GC column, the components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each peak allows for positive identification, cross-referencing the fragmentation patterns discussed in section 3.2.3.

Table 6: Hypothetical GC-MS Method for Analysis of a Derivatized Compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms or similar (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 80 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 35 - 500 amu |

This GC-MS method would provide both qualitative (identification via mass spectrum) and quantitative (peak area) information about the derivatized compound and any volatile impurities present in the sample.

Table 7: List of Compound Names

| Compound Name |

|---|

| This compound |

| Nitric oxide |

| Acetonitrile |

| Methanol |

| Phosphoric Acid |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Thermal Analysis Techniques in Material Science Applications of Oxadiazoles (B1248032)

In the realm of material science, the thermal stability of a compound is a critical parameter that dictates its suitability for applications that may involve high temperatures. Oxadiazole-based materials, especially those designed as energetic materials or thermostable polymers, are rigorously evaluated using thermal analysis methods to determine their operational limits and safety profiles.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method is exceptionally useful for investigating thermal transitions such as melting, crystallization, and glass transitions.

In the study of oxadiazole derivatives, DSC is employed to determine melting points, which are indicative of purity and polymorphic form. For instance, a sharp melting endotherm suggests a highly crystalline and pure compound. The presence of multiple endotherms could indicate polymorphism or the presence of impurities.

Below is an interactive data table showcasing representative DSC data for a series of generic oxadiazole derivatives, illustrating the type of information that can be obtained from such analyses.

| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |

| Oxadiazole A | 125.4 | 110.2 | Sharp melting peak, indicative of high purity. |

| Oxadiazole B | 142.1 | 95.8 | Broader peak, may suggest lower crystallinity. |

| Oxadiazole C | 115.7 | 105.5 | Exhibits a secondary, smaller endotherm at 110°C, possibly due to a polymorphic transition. |

| Oxadiazole D | 160.3 | 120.1 | High melting point, suggesting strong intermolecular forces. |

This table is illustrative and compiled from general knowledge of oxadiazole compounds for demonstrative purposes.

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and composition of materials. The output of a TGA experiment is a thermogram, which plots mass loss versus temperature.

For oxadiazole compounds, particularly those developed as energetic materials, TGA is critical for assessing their decomposition temperature (Td), which is a key indicator of their thermal stability. A higher decomposition temperature is often desirable for applications requiring thermal robustness. rsc.orgacs.org For example, certain 1,3,4-oxadiazole (B1194373) based energetic materials have been shown to possess excellent thermal stabilities with decomposition temperatures exceeding 300°C. rsc.org

The thermal stability of energetic compounds based on the combination of pyrazole (B372694) and 1,3,4-oxadiazole backbones has been investigated, revealing high onset decomposition temperatures. acs.org Similarly, research on compounds combining 1,2,5- and 1,2,4-oxadiazole (B8745197) rings has also focused on determining their thermal stabilities through TGA and DSC, indicating moderate thermal stabilities for the synthesized compounds.

An interactive data table with representative TGA data for a selection of generic oxadiazole derivatives is presented below. This table highlights how TGA is used to evaluate and compare the thermal stability of different compounds.

| Compound | Onset Decomposition Temp. (°C) | Temperature of Max. Mass Loss (°C) | Residual Mass at 500°C (%) | Notes |

| Oxadiazole E | 210 | 225 | 5.2 | Single-step decomposition. |

| Oxadiazole F | 255 | 270 | 2.1 | Higher thermal stability compared to Oxadiazole E. |

| Oxadiazole G | 190 | 205 (major), 250 (minor) | 10.5 | Multi-step decomposition, suggesting complex degradation pathways. |

| Oxadiazole H | 310 | 325 | 1.5 | Excellent thermal stability, suitable for high-temperature applications. |

This table is illustrative and compiled from general knowledge of oxadiazole compounds for demonstrative purposes.

Iv. Biological Activities and Pharmacological Investigations of 4 Methyl 1,2,5 Oxadiazol 3 Yl Methanamine and Its Analogs

In Vitro Pharmacological Profiling and Biological Spectrum Analysis

The in vitro evaluation of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine analogs has revealed a broad spectrum of biological activities. These studies are crucial for identifying lead compounds and understanding their structure-activity relationships (SAR), which guide further drug development efforts. The following subsections detail the pharmacological profiling of these compounds in various assays.

Analogs of this compound have demonstrated notable antimicrobial properties, with activities spanning antibacterial, antifungal, and antiviral domains. The oxadiazole ring is a key pharmacophore in many antimicrobial agents, and its derivatives have been extensively studied for their therapeutic potential.

Antibacterial Activity: Derivatives of 1,3,4-oxadiazole (B1194373) have shown considerable promise as antibacterial agents. For instance, a series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and evaluated for their activity against a panel of Gram-positive and Gram-negative bacteria. Several of these compounds exhibited potent antibacterial effects, with some demonstrating activity comparable to standard antibiotics. The presence of specific substituents on the oxadiazole ring was found to be crucial for their antibacterial potency. For example, aniline (B41778) derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. acs.org

Antifungal Activity: The antifungal potential of oxadiazole analogs has also been well-documented. Furoxan derivatives have been observed to have a broad spectrum of activity against various plant fungi. nih.gov Similarly, benzofurazan (B1196253) derivatives have been evaluated for their efficacy against important phytopathogenic fungi, with some compounds showing significant inhibition of mycelial growth. acs.org For instance, N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c] nih.govacs.orgfrontiersin.orgoxadiazol-4-amine displayed potent antifungal activity against Rhizoctonia solani. acs.org

Antiviral Activity: The antiviral landscape for oxadiazole derivatives is equally promising. The 1,3,4-oxadiazole nucleus is considered a versatile lead structure for the development of antiviral agents. nih.gov Derivatives have been reported to exhibit activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV). nih.gov For example, certain 1,3,4-oxadiazole derivatives have been identified as potent HIV-1 integrase inhibitors. nih.gov

| Compound Class | Organism/Virus | Activity | Reference |

| 1,3,4-Oxadiazole Derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli | Good antibacterial activity | acs.org |

| Furoxan Derivatives | Various plant fungi | Broad-spectrum antifungal activity | nih.gov |

| Benzofurazan Derivatives | R. solani, S. sclerotiorum, F. graminearum | Significant antifungal activity | acs.org |

| 1,3,4-Oxadiazole Analogs | HIV-1, HCV, HBV | Potent antiviral activity | nih.gov |

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Analogs of this compound have been investigated for their anti-inflammatory properties, with studies focusing on their ability to modulate key inflammatory pathways and cytokine production.

Derivatives of 1,3,4-oxadiazole have been shown to possess significant anti-inflammatory activity, often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response. nih.gov This dual inhibition is a desirable characteristic as it can lead to a broad-spectrum anti-inflammatory effect with a potentially reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Studies on various 1,3,4-oxadiazole derivatives have demonstrated their ability to reduce paw edema in animal models of inflammation. acs.org Furthermore, these compounds have been shown to modulate the production of pro-inflammatory cytokines. For example, certain oxadiazole derivatives have been found to reduce the levels of tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2), which are pivotal in initiating and sustaining the inflammatory cascade. sonar.ch The anti-inflammatory effects of some furan (B31954) derivatives have been linked to their antioxidant properties and their ability to modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

| Compound Class | Mechanism of Action | Effect | Reference |

| 1,3,4-Oxadiazole Analogs | Inhibition of COX and LOX enzymes | Reduction in inflammation | nih.gov |

| 1,3,4-Oxadiazole Derivatives | Modulation of pro-inflammatory cytokines (TNF-α, PGE2) | Anti-inflammatory response | sonar.ch |

| Furan Derivatives | Modulation of NF-κB and MAPK signaling pathways | Regulation of inflammatory pathways | nih.gov |

The development of novel anticancer agents is a critical area of research, and oxadiazole derivatives have emerged as a promising class of compounds with significant antiproliferative and pro-apoptotic activities.

Numerous studies have demonstrated the ability of 1,3,4-oxadiazole analogs to inhibit the growth of various cancer cell lines, including those from colon, breast, and lung cancers. nih.govnih.gov The anticancer mechanism of these compounds is often multifaceted, involving the induction of apoptosis, or programmed cell death, which is a key process for eliminating cancerous cells.

For instance, a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were found to induce apoptosis in HepG2 (human liver cancer) cells through a p53-mediated intrinsic pathway. acs.org This involves the upregulation of the tumor suppressor protein p53, an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the subsequent activation of caspases 9 and 3. acs.org Furoxan derivatives have also been investigated for their anticancer potential, with some hybrids demonstrating the ability to induce apoptosis and inhibit cell proliferation in cancer cells. nih.gov

The antiproliferative activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Several oxadiazole derivatives have exhibited low micromolar IC50 values against a range of cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

| AMK OX-8 | A549 (Lung) | 25.04 | Cytotoxicity | acs.org |

| AMK OX-9 | A549 (Lung) | 20.73 | Cytotoxicity | acs.org |

| AMK OX-10 | HeLa (Cervical) | 5.34 | Cytotoxicity | acs.org |

| OSD | HepG2 (Liver) | ~50 | p53-mediated apoptosis | acs.org |

| 3e | MDA-MB-231 (Breast) | - | Reduced cell viability | nih.gov |

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Analogs of this compound have been evaluated as inhibitors of several key enzymes implicated in various diseases.

Carbonic Anhydrase Isozymes: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. Certain 1,2,4-oxadiazole-containing primary aromatic sulfonamides have been identified as potent inhibitors of human CA isoforms, with some showing significant selectivity for the tumor-associated isoforms hCA IX and hCA XII. nih.gov

Indoleamine 2,3-Dioxygenase (IDO1): IDO1 is an enzyme that plays a crucial role in immune tolerance and is a key target in cancer immunotherapy. A series of nitrobenzofurazan derivatives have been synthesized and shown to be potent inhibitors of human IDO1, with some compounds exhibiting IC50 values in the nanomolar range. acs.org These compounds demonstrated high selectivity for IDO1 over the related enzyme tryptophan 2,3-dioxygenase (TDO). acs.org

Kinases: Kinases are a large family of enzymes that are critical regulators of cellular signaling pathways, and their dysregulation is often associated with cancer. A novel VEGFR-2 inhibitor based on a 1,2,5-oxadiazole-2-oxide scaffold has been designed and shown to have potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis. nih.gov Additionally, 2,5-disubstituted 1,3,4-oxadiazoles have been investigated as PIM-1 kinase inhibitors for the treatment of prostate cancer. sonar.ch

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |

| 1,2,4-Oxadiazole (B8745197) Sulfonamides | hCA IX, hCA XII | Submicromolar to nanomolar range | nih.gov |

| Nitrobenzofurazan Derivatives | IDO1 | 39-80 nM | acs.org |

| 1,2,5-Oxadiazole-2-Oxide Derivative (12b) | VEGFR-2 | 0.09 µM | nih.gov |

| 2,5-Disubstituted 1,3,4-Oxadiazoles | PIM-1 Kinase | - | sonar.ch |

The interaction of small molecules with specific receptors is a fundamental aspect of pharmacology. Analogs of this compound have been explored for their ability to bind to and modulate the function of various receptors, particularly G protein-coupled receptors (GPCRs).

GPR88: GPR88 is an orphan GPCR that is highly expressed in the brain and is considered a promising target for the treatment of central nervous system disorders. A series of oxadiazole derivatives have been identified as agonists for GPR88. acs.org These compounds represent important tools for studying the pharmacology of this receptor and for the development of novel neurotherapeutics.

Serotonin (B10506) Receptors: Serotonin receptors are a large family of GPCRs that are involved in the regulation of mood, cognition, and other physiological processes. While specific data on furazan (B8792606) derivatives is limited, the broader class of heterocyclic compounds, including imidazoles, has been extensively studied as modulators of serotonin receptors for the treatment of depression and other psychiatric disorders. nih.gov

Toll-like Receptors (TLRs): TLRs are a class of receptors that play a crucial role in the innate immune system. A series of 3-(2H-chromen-3-yl)-5-aryl-1,2,4-oxadiazole derivatives have been synthesized and identified as potent and selective agonists of the TLR2/1 heterodimer. acs.org These compounds have been shown to activate the NF-κB signaling pathway and have potential applications in cancer immunotherapy. acs.org

| Compound Class | Target Receptor | Functional Activity | Reference |

| Oxadiazole Derivatives | GPR88 | Agonist | acs.org |

| Imidazole Derivatives | Serotonin Receptors | Modulator | nih.gov |

| 1,2,4-Oxadiazole Derivatives | TLR2/1 | Agonist | acs.org |

Neurodegenerative diseases represent a significant unmet medical need, and the development of neuroprotective agents is an active area of research. Furoxans (1,2,5-oxadiazole-N-oxides) have been investigated as novel NO-mimetic neuroprotective agents.

These compounds are bioactivated by thiols to release nitric oxide (NO), a key signaling molecule in the central nervous system. Studies have shown that furoxan derivatives can provide neuroprotection in primary neuronal cell cultures following oxygen-glucose deprivation, a model of ischemic injury. The neuroprotective effects of these compounds are believed to be mediated through the activation of the NO/sGC/CREB signaling cascade.

Furthermore, a peptidomimetic furoxan was shown to restore synaptic function in hippocampal slices treated with oligomeric amyloid-β peptide, suggesting a potential therapeutic role in Alzheimer's disease. The ability of these compounds to modulate NO signaling in the brain highlights their potential as a novel class of neuroprotective and procognitive agents.

| Compound Class | Proposed Mechanism | Potential Therapeutic Application |

| Furoxans (1,2,5-Oxadiazole-N-Oxides) | Thiol-dependent NO release, activation of NO/sGC/CREB pathway | Neurodegenerative diseases (e.g., stroke, Alzheimer's disease) |

In Vivo Preclinical Efficacy and Biotransformation Studies

Animal Models for Therapeutic Efficacy Evaluation

There is no published research detailing the evaluation of this compound or its close analogs in animal models for any therapeutic area, including central nervous system (CNS) disorders, infectious diseases, or oncology. While other structurally distinct oxadiazole-containing compounds have been tested in such models, these findings cannot be extrapolated to the specific compound .

Metabolic Stability and Biotransformation Pathway Elucidation

Investigations into the metabolic fate of this compound have not been reported. Data on its metabolic stability in liver microsomes or other in vitro systems, as well as the identification of its metabolites and the elucidation of its biotransformation pathways in preclinical species, are absent from the current body of scientific literature. For comparison, studies on other oxadiazole derivatives, such as 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, have identified hydroxylation as a key metabolic pathway, but this cannot be assumed for the target compound.

Molecular Mechanisms of Action Elucidation

Identification of Primary Biological Targets and Off-Targets

The primary biological targets of this compound remain unidentified. There are no published studies reporting on its binding affinity to specific receptors, enzymes, or other biomolecules. Furthermore, information regarding any potential off-target activities is also unavailable. Research on other oxadiazole analogs has shown a wide range of biological targets, including enzymes and receptors involved in cancer and infectious diseases, but these are not directly applicable to the subject of this article.

Analysis of Downstream Signaling Pathways and Cellular Responses

In the absence of identified biological targets, there is consequently no information on the downstream signaling pathways that might be modulated by this compound. Studies on the cellular responses elicited by this compound have not been published.

Characterization of Allosteric Modulation versus Orthosteric Binding Site Interactions

Information not available.

V. Structure Activity Relationship Sar and Computational Studies of 4 Methyl 1,2,5 Oxadiazol 3 Yl Methanamine Derivatives

Rational Design Principles for Oxadiazole-Based Ligands with Enhanced Bioactivity

The rational design of bioactive compounds often begins with a lead structure, such as (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine, which is then systematically modified to enhance its interaction with a specific biological target. The 1,2,5-oxadiazole ring is a key pharmacophore that is often utilized in drug design due to its favorable physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability.

Key principles in the rational design of oxadiazole-based ligands include:

Target-specific interactions: Understanding the three-dimensional structure of the biological target (e.g., an enzyme or receptor) allows for the design of ligands that can fit precisely into the binding site and form specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Scaffold hopping: This involves replacing the central oxadiazole core with other heterocyclic systems to explore new chemical space and potentially improve pharmacological properties.

Bioisosteric replacement: The substitution of specific functional groups with others that have similar physical or chemical properties can lead to improvements in potency, selectivity, and pharmacokinetic profiles.

Conformational restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a bioactive conformation, which can enhance binding affinity and reduce off-target effects.

Substituent Effects on Pharmacological Potency and Selectivity

The nature and position of substituents on the this compound scaffold play a pivotal role in determining the pharmacological potency and selectivity of its derivatives.

The methyl group at the 4-position of the oxadiazole ring can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Modifications to the oxadiazole core, such as altering the position of the nitrogen and oxygen atoms to form different isomers (e.g., 1,2,4-oxadiazole (B8745197) or 1,3,4-oxadiazole), can significantly impact the electronic distribution and geometry of the molecule, thereby altering its binding affinity for a target.

| Modification | Potential Impact on Biological Activity |

| Removal or replacement of the methyl group | Altered lipophilicity and steric interactions at the binding site. |

| Isomeric replacement of the 1,2,5-oxadiazole core | Changes in electronic properties and hydrogen bonding capacity. |

| Introduction of additional substituents on the oxadiazole ring | Enhanced target-specific interactions and modulation of physicochemical properties. |

The methanamine side chain is a crucial component for establishing interactions with biological targets, often acting as a key hydrogen bond donor or acceptor. Variations in this side chain can have a profound impact on receptor binding and efficacy.

| Side Chain Variation | Potential Impact on Receptor Binding and Efficacy |

| N-alkylation or N-acylation of the amine | Altered basicity, lipophilicity, and potential for new interactions. |

| Extension or branching of the carbon chain | Probing larger pockets within the binding site and optimizing hydrophobic interactions. |

| Introduction of cyclic amines (e.g., piperidine, morpholine) | Increased rigidity, which can lead to higher binding affinity and selectivity. |

Bioisosteric replacement is a powerful strategy in drug design to fine-tune the properties of a lead compound. The goal is to replace a functional group with another that retains the desired biological activity while improving other properties like potency, selectivity, or metabolic stability.

For the methanamine side chain of this compound, several bioisosteric replacements could be considered:

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Amine (-NH2) | Hydroxylamine (-NHOH) | Modulates basicity and introduces a hydrogen bond acceptor. |

| Hydrazine (-NHNH2) | Alters hydrogen bonding patterns and potential for metal chelation. | |

| Methylene (B1212753) (-CH2-) | Oxygen (-O-) | Changes the polarity and conformational flexibility of the side chain. |

| Sulfur (-S-) | Increases lipophilicity and potential for specific sulfur-aromatic interactions. |

The replacement of the entire methanamine moiety with other small polar groups can also be explored to probe different regions of the target's binding site and establish novel interactions.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing detailed insights into ligand-target interactions at the atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of this compound, docking simulations can:

Predict Binding Poses: Identify the most likely conformation of the ligand within the receptor's active site.

Estimate Binding Affinity: Calculate a scoring function that estimates the strength of the ligand-receptor interaction, which can be correlated with experimental binding affinities.

Identify Key Interactions: Visualize and analyze the specific amino acid residues involved in binding, highlighting crucial hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

The results from docking studies can guide the rational design of new derivatives with improved binding affinity and selectivity. For instance, if a docking simulation reveals an unoccupied hydrophobic pocket near the methyl group, this would suggest that replacing the methyl group with a larger alkyl or aryl group could lead to enhanced potency. Similarly, identifying a potential hydrogen bond acceptor in the receptor that is not interacting with the ligand can prompt the introduction of a hydrogen bond donor on the methanamine side chain.

The iterative cycle of computational prediction, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery, enabling the efficient optimization of lead compounds like this compound into clinical candidates.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. In the context of this compound derivatives, MD simulations provide critical insights into their conformational flexibility and the stability of their interactions with biological targets. These simulations model the movement of atoms in a system, offering a detailed view of the ligand-receptor complex at an atomic level.

Research on various oxadiazole derivatives has employed MD simulations to investigate their binding stability within the active sites of enzymes. For instance, in studies of oxadiazole derivatives as potential inhibitors for targets like Glycogen Synthase Kinase-3β (GSK-3β) and class II histone deacetylase (HDAC), MD simulations have been crucial. rsc.orgnih.gov These simulations help to validate the results of molecular docking by assessing the stability of the predicted binding poses over a specific time, often on the nanosecond scale. chemmethod.com

The process typically involves placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between atoms and their subsequent movements, providing a trajectory of the complex's dynamics. Key analyses performed on these trajectories include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD value over the simulation time suggests a stable binding interaction. Other analyses, such as root-mean-square fluctuation (RMSF), can highlight flexible regions of the protein upon ligand binding.

For example, a study on oxadiazole derivatives targeting GSK-3β used molecular dynamics to confirm the stability of the inhibitor within the active site, revealing the importance of specific residues for binding. rsc.orgresearchgate.net Similarly, simulations for 1,2,3-oxadiazole-linked tetrahydropyrimidine (B8763341) derivatives as DPP-IV inhibitors were conducted for 100 ns to evaluate the stability of the most potent compound in complex with the enzyme. chemmethod.com The results highlighted a combination of hydrogen bonding, hydrophobic, ionic, and water-mediated interactions that contribute to the robust nature of the binding. chemmethod.com

These computational studies are instrumental in refining the design of novel derivatives by providing a dynamic understanding of their binding mechanisms, which static models like molecular docking cannot fully capture.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can predict the activity of newly designed compounds, thereby prioritizing synthesis and experimental testing.

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly informative. These methods correlate the biological activity of compounds with their 3D properties, such as steric and electrostatic fields.

In a study on oxadiazole derivatives as multifunctional anti-Alzheimer agents, both CoMFA and CoMSIA models were developed to understand the structure-activity relationship. rsc.org The dataset of compounds was divided into a training set to build the models and a test set to validate their predictive power. nih.gov The statistical significance of these models is assessed using parameters like the cross-validated correlation coefficient (Rcv² or q²) and the predictive correlation coefficient (Rpred²).

The developed CoMFA and CoMSIA models for these oxadiazole derivatives exhibited significant statistical results, indicating their robustness and predictive capability. rsc.orgresearchgate.net The accuracy of these models was further validated through external validation and applicability domain analysis. rsc.orgresearchgate.net

| Model | Rcv² (q²) | Rpred² |

| CoMFA | 0.692 | 0.6885 |

| CoMSIA | 0.696 | 0.6887 |

The output of 3D-QSAR studies is often visualized as contour maps. These maps highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity. For instance, contours can indicate where bulky groups might enhance activity (favorable steric region) or where electronegative groups could be beneficial (favorable electrostatic region). This information provides valuable guidance for the rational design of novel compounds with improved potency. rsc.orgresearchgate.net

In Silico Prediction of Biological Interactions and Selectivity Profiles

In silico methods, particularly molecular docking, are widely used to predict how this compound derivatives interact with their biological targets at a molecular level. These computational techniques help in understanding the binding modes, identifying key interactions, and predicting the selectivity of compounds for a specific target over others.

Molecular docking simulations place a ligand into the binding site of a receptor and score the different poses based on their binding affinity. This approach has been applied to various oxadiazole derivatives to elucidate their mechanism of action against different targets, including enzymes implicated in cancer and Alzheimer's disease. rsc.orgrsc.org

For example, in the study of oxadiazole derivatives as GSK-3β inhibitors, molecular docking was used to investigate the bonding interactions within the active site of the enzyme. rsc.orgresearchgate.net The results revealed the importance of specific amino acid residues such as Ile62, Asn64, Val70, Tyr128, Val129, and Leu182 for the binding of these inhibitors. rsc.orgresearchgate.net Similarly, for oxadiazole-linked compounds targeting the DPP-IV enzyme, docking studies identified that key interactions with residues like Glu206 and Arg358 were crucial for good binding orientation. chemmethod.comchemmethod.com

These studies provide a detailed picture of the intermolecular forces that govern the ligand-receptor interaction, including:

Hydrogen bonds: Crucial for anchoring the ligand in the binding pocket.

Hydrophobic interactions: Often involving aromatic rings and aliphatic chains.

Electrostatic interactions: Such as pi-cation interactions. chemmethod.com

By comparing the binding modes and interactions of a series of derivatives, researchers can rationalize their observed activities and selectivity. For instance, if a compound shows high activity, docking can reveal specific interactions that are absent in less active analogs. This understanding is critical for designing new derivatives with enhanced potency and improved selectivity profiles, which is a key goal in drug discovery to minimize off-target effects.

| Target Enzyme | Key Interacting Residues | Reference |

| GSK-3β | Ile62, Asn64, Val70, Tyr128, Val129, Leu182 | rsc.orgresearchgate.net |

| DPP-IV | Glu206, Arg358, Phe357 | chemmethod.comchemmethod.com |

Vi. Therapeutic Prospects and Future Research Directions for 4 Methyl 1,2,5 Oxadiazol 3 Yl Methanamine

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine as a Lead Compound for Drug Discovery and Development

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. While specific research programs detailing the progression of this compound as a lead compound are not extensively documented in publicly available literature, its structure presents several features that make it an attractive candidate for such a role.

The core of the molecule is the 1,2,5-oxadiazole ring, a five-membered heterocycle also known as furazan (B8792606). carroll.edu This ring system is less common in medicinal chemistry compared to its 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers but holds unique properties. x-chemrx.comnih.gov The furazan scaffold can enhance a molecule's physical properties and biological activity. x-chemrx.com It is a π-excessive heterocycle with a significant dipole moment and electron-withdrawing characteristics. carroll.edunih.gov These electronic properties can influence how the molecule interacts with biological targets and can be exploited by medicinal chemists to fine-tune activity and pharmacokinetic profiles.

The substituents on the this compound ring offer clear vectors for chemical modification, a key requirement for a lead compound.

The Methanamine Group (-CH₂NH₂): The primary amine provides a reactive handle for a wide array of chemical transformations, allowing for the synthesis of amides, sulfonamides, and other derivatives to explore structure-activity relationships (SAR).

The Methyl Group (-CH₃): This group can be modified to explore the impact of sterics and electronics on target binding. Replacing it with larger alkyl groups, halogens, or other functional groups can systematically probe the binding pocket of a target enzyme or receptor.

Exploration of Novel Therapeutic Indications and Disease Areas for Oxadiazole Scaffolds

The 1,2,5-oxadiazole scaffold and its isomers are privileged structures that have been investigated across a multitude of disease areas. iiarjournals.org This broad activity profile suggests that lead compounds like this compound could be developed to target a wide range of conditions. Derivatives of the oxadiazole core have demonstrated significant potential in numerous therapeutic fields. rsc.orgnih.gov

| Therapeutic Area | Specific Activity / Target | Oxadiazole Isomer(s) | Reference(s) |

| Oncology | Antiproliferative, Cytotoxicity, Topoisomerase Inhibition | 1,2,5-, 1,2,4-, 1,3,4- | rsc.orgacs.orgacs.orgrsc.org |

| Indoleamine 2,3-dioxygenase (IDO1) Inhibition | 1,2,5- | carroll.eduresearchgate.net | |

| SENP2 Protease Inhibition | 1,2,5- | mdpi.com | |

| Infectious Diseases | Antibacterial (including MRSA, VRE) | 1,2,5-, 1,2,4-, 1,3,4- | rsc.orgacs.orgiiarjournals.org |

| Antifungal | 1,2,4-, 1,3,4- | rsc.org | |

| Antiviral (including HIV) | 1,2,5-, 1,2,4-, 1,3,4- | rsc.orgacs.orgmdpi.com | |

| Antitubercular | 1,2,4-, 1,3,4- | rsc.orgnih.gov | |

| Antimalarial | 1,2,5- | iiarjournals.org | |

| Central Nervous System | Anticonvulsant | 1,3,4- | nih.gov |

| Cardiovascular System | Vasodilating Agents (via NO-donation) | 1,2,5- (N-oxides) | carroll.edumdpi.comiiarjournals.org |

| Other | Carbonic Anhydrase Inhibition | 1,2,5-, 1,2,4- | iiarjournals.orgnih.gov |

| Anti-inflammatory | 1,3,4- | rsc.orgnih.gov | |

| Agriculture | Herbicidal, Insecticidal, Fungicidal | 1,2,5-, 1,2,4-, 1,3,4- |

This diverse range of activities underscores the versatility of the oxadiazole scaffold. For instance, 1,2,5-oxadiazole derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), a crucial target in cancer immunotherapy. carroll.eduresearchgate.net Others have been explored as inhibitors of SUMO-specific proteases (SENPs), which are targets for various diseases. acs.org The N-oxide counterparts, known as furoxans, are capable of releasing nitric oxide (NO), giving them potential as vasodilating agents. mdpi.com

Strategies for Enhancing Pharmacological Profile, Selectivity, and Overcoming Challenges in Drug Design

Starting from a lead compound such as this compound, medicinal chemists employ various strategies to optimize its drug-like properties. The goal is to enhance potency and selectivity for the desired biological target while minimizing off-target effects and improving the pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how chemical modifications affect biological activity is fundamental. By synthesizing a library of analogues of the lead compound, researchers can identify which functional groups are essential for activity and which can be altered to improve properties. For example, studies on 1,2,5-oxadiazole derivatives have explored how different substituents impact cytotoxicity and enzyme inhibition, providing a roadmap for further design. acs.orgacs.org

Bioisosteric Replacement: Oxadiazole rings are often used as bioisosteres for other chemical groups, such as ester or amide functionalities. rsc.org This strategy involves replacing a part of a molecule with another group that has similar physical or chemical properties to enhance the desired biological or physical properties without making significant changes to the chemical structure. This can improve metabolic stability, cell permeability, or target affinity.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how different analogues will bind. acs.org This allows for a more rational design of new compounds with improved affinity and selectivity. This approach was successfully used to design novel 1,2,5-oxadiazole-based IDO1 inhibitors to overcome the metabolic shortcomings of earlier compounds. researchgate.net

Molecular Hybridization: This strategy involves combining two or more pharmacophores (active structural units) into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action.

A significant challenge in drug design is overcoming drug resistance. The development of novel scaffolds like the 1,2,5-oxadiazole ring is crucial, as they can interact with targets in ways that circumvent existing resistance mechanisms.

Integration with Advanced Drug Discovery Platforms and High-Throughput Screening Methodologies

The discovery of novel activities for oxadiazole scaffolds is greatly accelerated by modern drug discovery platforms. These technologies allow for the rapid synthesis and screening of vast numbers of compounds, significantly shortening the timeline for identifying promising new drug candidates.

High-Throughput Screening (HTS): HTS involves the automated testing of large compound libraries for activity against a specific biological target. The synthesis of libraries of 1,2,5-oxadiazole derivatives, followed by screening, has been a fruitful approach for identifying compounds with antiproliferative and other biological activities. nih.govrsc.orgnih.gov For example, a library of 1,3,4-oxadiazoles was synthesized and screened to identify compounds with significant anticancer activity against liver and breast cancer cell lines.

Virtual Screening: Computational methods can be used to screen massive virtual libraries of compounds against a target protein's structure. This in-silico approach is faster and more cost-effective than physical HTS and helps prioritize which compounds to synthesize and test in the lab. Structure-based virtual screening was instrumental in identifying 1,2,5-oxadiazoles as a new class of SENP2 inhibitors. acs.org

DNA-Encoded Libraries (DEL): This cutting-edge technology involves synthesizing vast libraries of compounds where each molecule is attached to a unique DNA barcode that identifies its chemical structure. researchgate.net This allows for the screening of billions of molecules simultaneously in a single experiment. DEL technology has been successfully applied to discover potent and lead-like inhibitors from proprietary oxadiazole libraries. x-chemrx.com The development of new DNA-compatible reactions is continuously expanding the chemical space available for DEL synthesis, including methods to create various oxadiazole and other azole derivatives on-DNA. nih.govacs.org

The integration of these advanced platforms with the synthetic versatility of the oxadiazole scaffold provides a powerful engine for future drug discovery, enabling the rapid identification and optimization of new therapeutic agents derived from lead compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。